环丙基 2-硫代甲基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

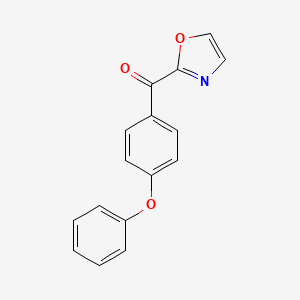

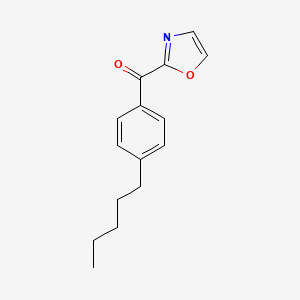

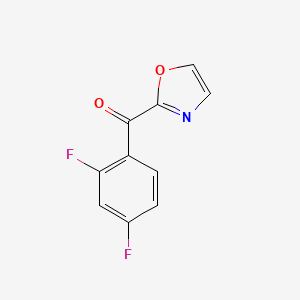

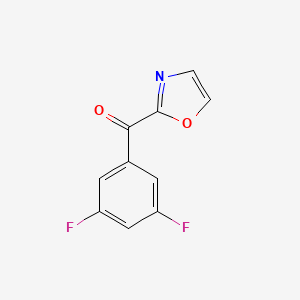

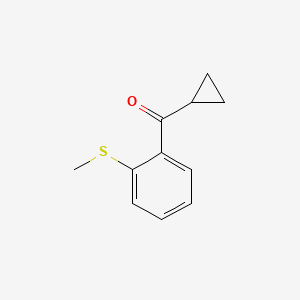

Cyclopropyl 2-thiomethylphenyl ketone is a chemical compound with the molecular formula C11H12OS . It has a molecular weight of 192.28 .

Molecular Structure Analysis

The InChI code for Cyclopropyl 2-thiomethylphenyl ketone is1S/C11H12OS/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

Cyclopropyl 2-thiomethylphenyl ketone has a molecular weight of 192.28 . The physical and chemical properties of ketones can vary, but they generally have higher boiling points than ethers and alkanes of similar molar masses .科学研究应用

环加成反应和中间体形成:环丙基苯甲酮,包括环丙基 2-硫代甲基苯甲酮等衍生物,参与氧化加成反应。例如,Ogoshi、Nagata 和 Kurosawa(2006 年)研究了镍加氢吡喃作为镍催化环加成的关键中间体的形成,导致在 1,3 位具有两个羰基取代基的化合物 (Ogoshi, Nagata, & Kurosawa, 2006)。

不对称合成和反应机理:Zhang 和 Zhang(2012 年)探索了 1-(1-炔基)环丙基酮的动力学拆分,突出了在手性金 (I) 催化下获得旋光活性酮的效率。他们的工作还深入研究了反应范围和合成应用 (Zhang & Zhang, 2012)。

化学合成中的光催化:Lu、Shen 和 Yoon(2011 年)演示了在可见光光催化下芳基环丙基酮与烯烃的 [3+2] 环加成。该方法有效地产生了高度取代的环戊烷环系,表明了其在有机合成中的潜力 (Lu, Shen, & Yoon, 2011)。

酸催化开环和合成应用:Tsuge、Kanemasa、Otsuka 和 Suzuki(1988 年)专注于 1-烯基环丙基酮的合成和酸催化开环。他们的研究提供了对环戊酮或环己烯酮衍生物生产的见解,展示了环丙基酮在合成化学中的多功能性 (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988)。

催化和转化用于合成:Frost、Cheong、Akhtar、Caputo、Stevenson 和 Donohoe(2015 年)描述了邻位二取代苯基和环丙基酮在氢借用催化中的战略应用。这项研究对于形成 α-支链酮和合成羧酸衍生物非常重要 (Frost 等人,2015 年)。

自由基离子探针研究:Tanko 和 Drumright(1992 年)提供了芳基环丙基酮阴离子可逆开环的证据。他们的工作对有机化学中的机理研究有影响,特别是关于单电子转移 (SET) 探针 (Tanko & Drumright, 1992)。

安全和危害

作用机制

Target of Action

Cyclopropyl 2-thiomethylphenyl ketone is a chemical compound with the molecular formula C11H12OS The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been reported that cyclopropyl ketones can undergo visible-light-induced photoredox catalysis, which can provide oxy-bridged macrocyclic frameworks under mild reaction conditions . The reaction proceeds through a ring-opening and an interrupted recyclization by intramolecular nucleophilic attack with the in situ generated radical cation .

Biochemical Pathways

Cyclopropyl ketones, such as Cyclopropyl 2-thiomethylphenyl ketone, can participate in the Cloke-Wilson rearrangement . This rearrangement involves the transformation of cyclopropyl ketones to dihydrofuran or dihydropyrrole derivatives through a tandem ring-opening/recyclization process

Result of Action

The compound’s ability to undergo visible-light-induced photoredox catalysis and form oxy-bridged macrocyclic frameworks suggests potential applications in synthetic chemistry .

属性

IUPAC Name |

cyclopropyl-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCFBWHXINMIEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642492 |

Source

|

| Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-thiomethylphenyl ketone | |

CAS RN |

898789-94-1 |

Source

|

| Record name | Cyclopropyl[2-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。